molecular formula C10H11BrO2 B13913303 6-Bromo-4-methylchroman-4-OL

6-Bromo-4-methylchroman-4-OL

Cat. No.: B13913303
M. Wt: 243.10 g/mol
InChI Key: PJHOYWLDJCUJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methylchroman-4-OL is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylchroman-4-OL typically involves the bromination of 4-methylchroman-4-OL. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylchroman-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylchroman-4-OL.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium hydroxide, or Grignard reagents.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-methylchroman-4-OL.

    Substitution: Formation of various substituted chroman derivatives depending on the reagent used.

Scientific Research Applications

6-Bromo-4-methylchroman-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylchroman-4-OL involves its interaction with specific molecular targets and pathways. The bromine atom and the chroman structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methylchroman-4-OL: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    6-Bromo-4-chromanone: Similar structure but with a ketone group instead of a hydroxyl group, leading to different chemical properties.

    6-Bromo-4,4-dimethylthiochroman: Contains a sulfur atom, which significantly alters its chemical and biological properties.

Uniqueness

6-Bromo-4-methylchroman-4-OL is unique due to the presence of both a bromine atom and a hydroxyl group in the chroman structure

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6,12H,4-5H2,1H3

InChI Key

PJHOYWLDJCUJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.